

The Molecular Target of NV-128: An In-depth Technical Guide

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Compound of Interest

Compound Name: NV-128

Cat. No.: B1150137

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of **NV-128**, a novel isoflavone derivative with potent anti-cancer properties. The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key biological processes.

Executive Summary

NV-128 is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Unlike rapamycin and its analogs, which allosterically inhibit only the mTORC1 complex, **NV-128** acts as a direct inhibitor of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, resulting in caspase-independent cell death in cancer cells. Furthermore, **NV-128** has been shown to impact mitochondrial function, leading to decreased ATP production and the induction of a unique cell death cascade. This guide will delve into the specifics of its molecular interactions, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Molecular Target and Mechanism of Action

The primary molecular target of **NV-128** is the mammalian target of rapamycin (mTOR). **NV-128**'s unique mechanism involves the dephosphorylation of mTOR, which leads to the inhibition

of both mTORC1 and mTORC2 complexes.^[1] This dual inhibitory action is a significant advantage over first-generation mTOR inhibitors.

The downstream consequences of mTOR inhibition by **NV-128** include:

- Downregulation of mTORC1 signaling: This is evidenced by the decreased phosphorylation of key mTORC1 substrates such as the ribosomal protein S6 kinase (p70S6K).^[2]
- Inhibition of mTORC2 signaling: **NV-128** leads to the down-regulation of phosphorylated Akt (protein kinase B), a primary target of mTORC2.^[2]
- Induction of Caspase-Independent Cell Death: **NV-128** triggers a form of programmed cell death that does not rely on the activation of caspases.^{[1][2]} This process is characterized by chromatin condensation, mitochondrial depolarization, the mitochondrial translocation of Beclin-1, and the nuclear translocation of endonuclease G.^{[1][2]}
- Mitochondrial Dysfunction: **NV-128** has been reported to decrease cellular ATP levels and inhibit mitochondrial respiration, suggesting a direct or indirect effect on mitochondrial function.

Quantitative Data

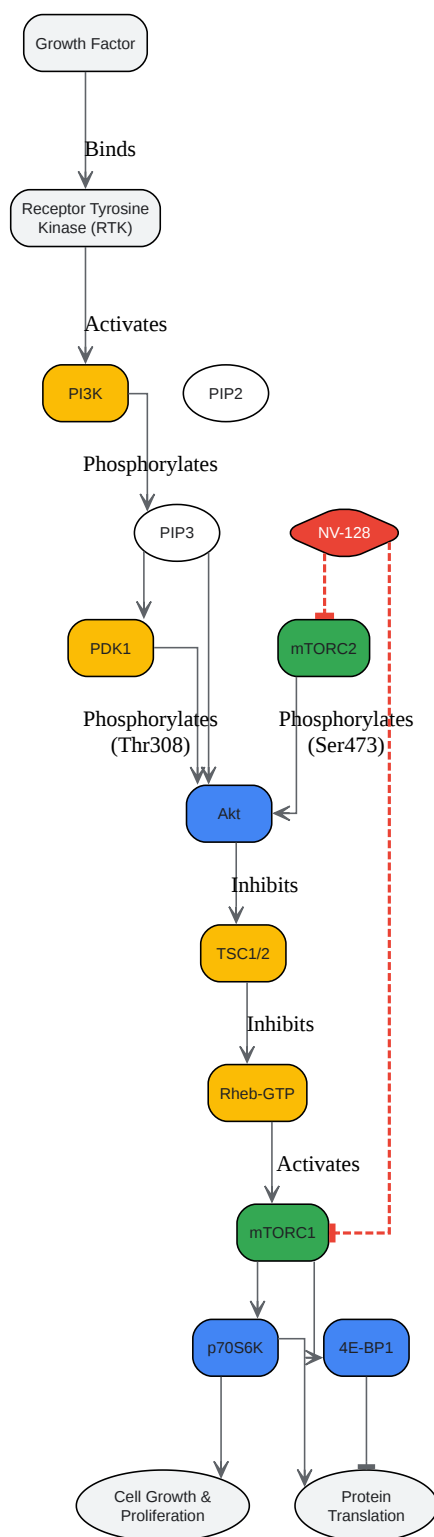
While specific IC₅₀ or K_i values for **NV-128**'s inhibition of mTORC1 and mTORC2 are not readily available in the public domain, its biological activity has been quantified in cellular assays.

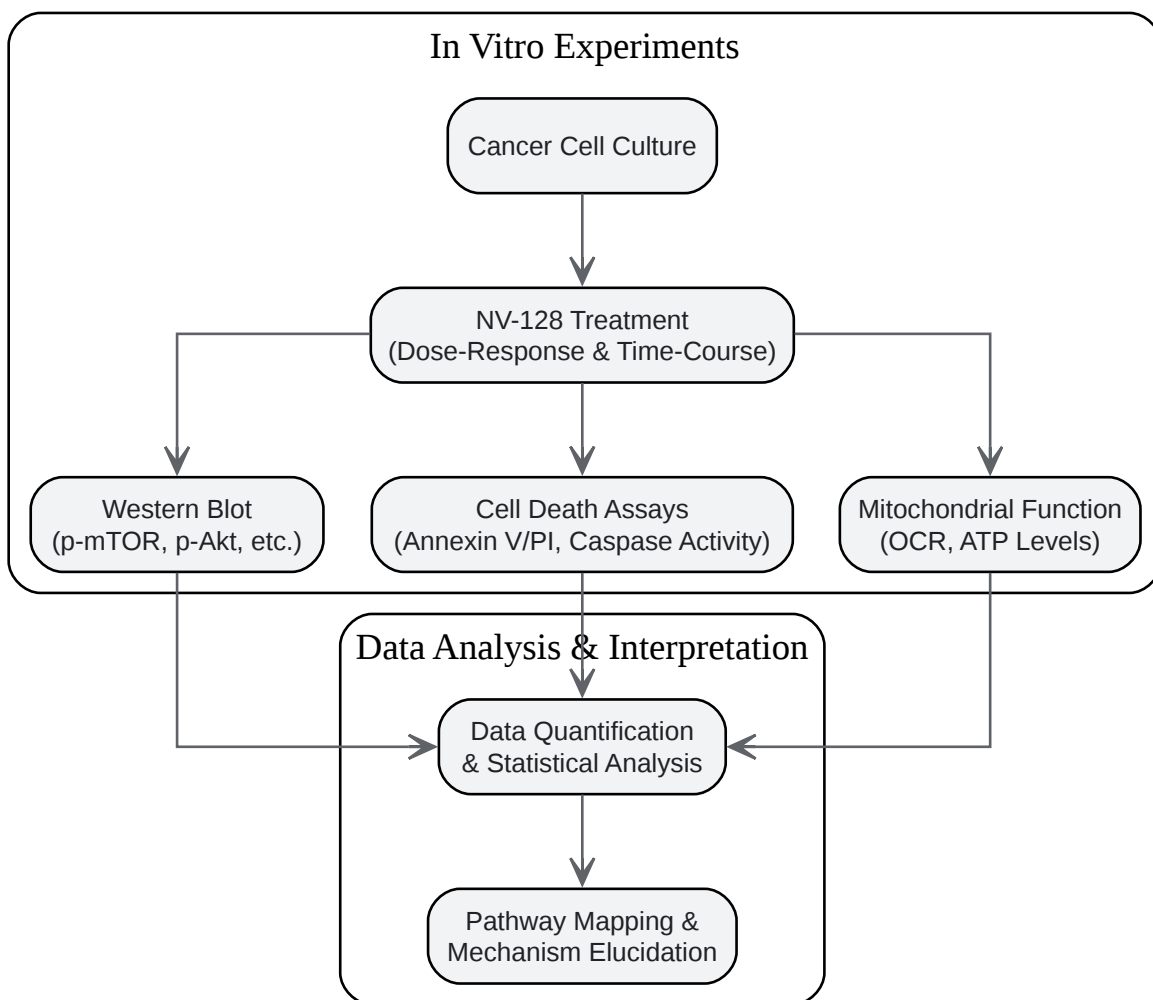
Parameter	Cell Line(s)	Value	Reference
GI ₅₀ (50% Growth Inhibition)	Paclitaxel- and Carboplatin-resistant Epithelial Ovarian Cancer (EOC) cells	1 - 5 µg/mL	^[2]

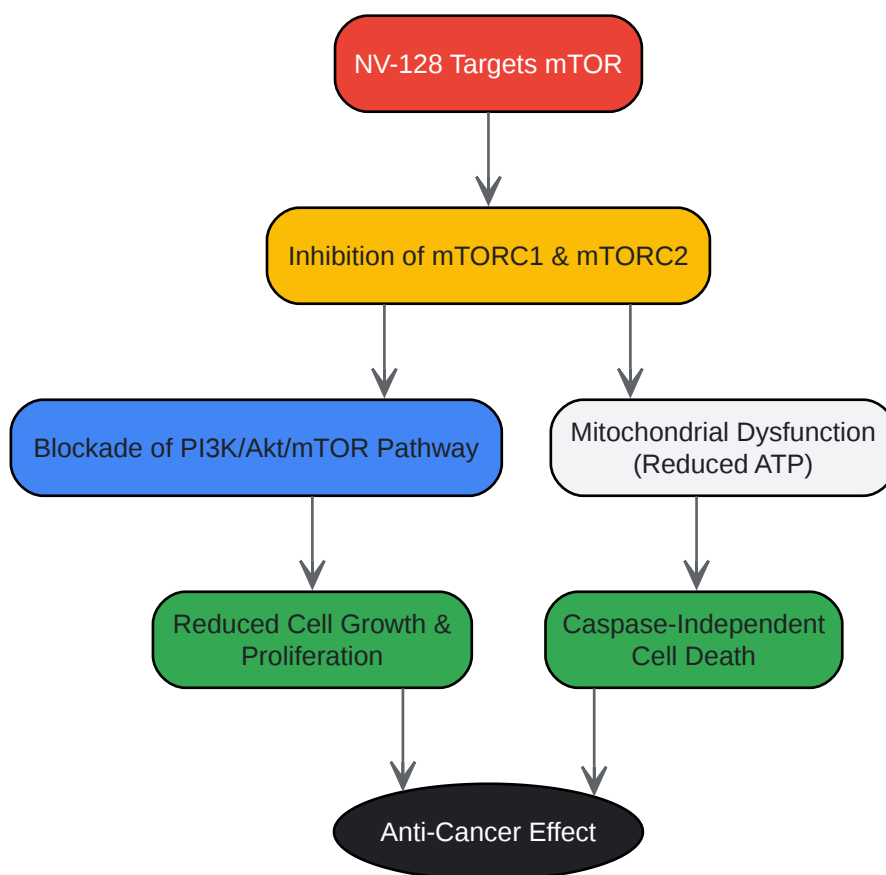
Signaling Pathway

NV-128 exerts its effects by targeting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell fate. The following diagram illustrates the key nodes of this pathway and the inhibitory

action of **NV-128**.







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References

- 1. NV-128, a novel isoflavone derivative, induces caspase-independent cell death through Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
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